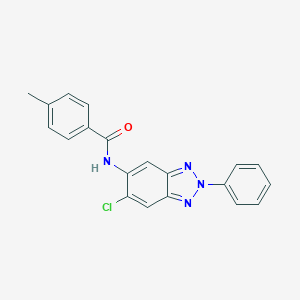
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide, also known as TBC or Tinuvin 327, is a chemical compound that belongs to the class of benzotriazole UV absorbers. It is widely used as a UV stabilizer in various industrial applications, including plastics, coatings, adhesives, and fibers. TBC has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide works by absorbing UV radiation and converting it into heat, which is dissipated into the surrounding environment. This prevents the UV radiation from reaching and damaging the underlying material. This compound is effective in absorbing UV radiation in the range of 290-400 nm, which is the most damaging range for many materials.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is considered safe for use in various applications, including food packaging, medical devices, and textiles.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide has several advantages as a UV stabilizer for lab experiments. It is easy to handle, has a high degree of purity, and is compatible with a wide range of materials. However, this compound has some limitations as well. It is not effective in absorbing UV radiation below 290 nm, which may be important for some applications. This compound may also interfere with some analytical techniques, such as UV spectroscopy, which may require the use of alternative UV absorbers.
Orientations Futures
There are several future directions for research on N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide. One area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research is the study of the interaction of this compound with different materials, including polymers, coatings, and fibers. This research can help to optimize the use of this compound as a UV stabilizer in various applications. Additionally, the development of new UV absorbers with improved properties, such as broader UV absorption range and higher efficiency, is an important area of research.
Méthodes De Synthèse
The synthesis of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide involves the reaction of 2-phenyl-2H-benzotriazole with 4-methylbenzoyl chloride in the presence of a base and a catalyst. The reaction yields this compound as a white crystalline powder with a melting point of 139-142°C. The purity of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide has been widely used in scientific research as a UV stabilizer for various materials. Its ability to absorb UV radiation and prevent photo-degradation makes it an ideal candidate for UV protection in polymers, coatings, and other materials. This compound has also been used as a probe to study the interaction of UV absorbers with polymers and other materials.
Propriétés
Formule moléculaire |
C20H15ClN4O |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C20H15ClN4O/c1-13-7-9-14(10-8-13)20(26)22-17-12-19-18(11-16(17)21)23-25(24-19)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,26) |
Clé InChI |
MNTHVNRPJMYGQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-isobutoxybenzamide](/img/structure/B251457.png)
![4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251459.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251463.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B251464.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B251466.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B251467.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251469.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B251470.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251471.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251473.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
![2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251476.png)
![4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251477.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
